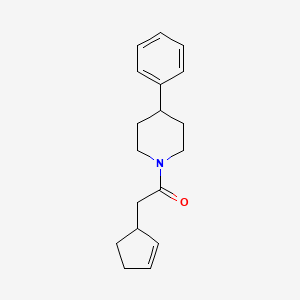
2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPP and is known for its ability to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a crucial role in learning and memory processes.
Wirkmechanismus
CPP works by binding to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor in the brain, which is involved in the regulation of synaptic plasticity and memory processes. By modulating the activity of this receptor, CPP is able to enhance the function of neuronal networks and improve cognitive function.
Biochemical and physiological effects:
In addition to its neuroprotective effects, CPP has also been shown to have a number of other biochemical and physiological effects. These include the ability to reduce inflammation, improve mitochondrial function, and regulate the expression of genes involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP for lab experiments is its ability to selectively bind to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor, which allows researchers to study the role of this receptor in various biological processes. However, one limitation of CPP is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.
Zukünftige Richtungen
There are several future directions for research involving CPP. One area of interest is the development of new synthetic methods for producing the compound, which could help to improve the yield and purity of CPP. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, as well as other conditions such as depression and anxiety. Additionally, there is ongoing research into the molecular mechanisms underlying CPP's neuroprotective effects, which could lead to the development of new drugs that target these pathways.
Synthesemethoden
The synthesis of CPP involves several steps, including the reaction of cyclopentadiene with ethyl acrylate, followed by the reaction of the resulting cyclopentenone with 4-phenylpiperidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a number of neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(14-15-6-4-5-7-15)19-12-10-17(11-13-19)16-8-2-1-3-9-16/h1-4,6,8-9,15,17H,5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWMTWXQMSMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
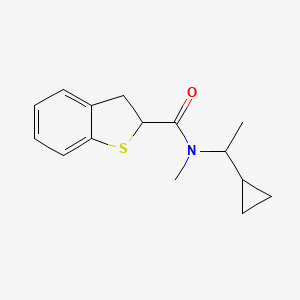
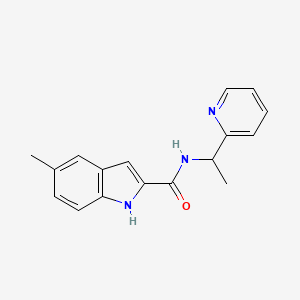



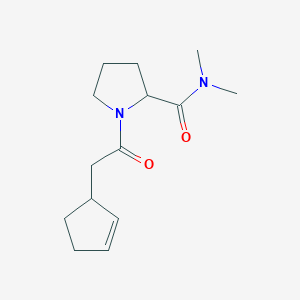
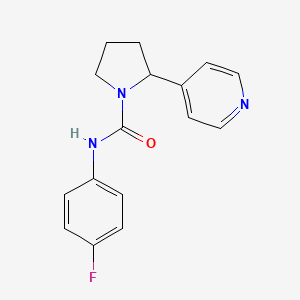

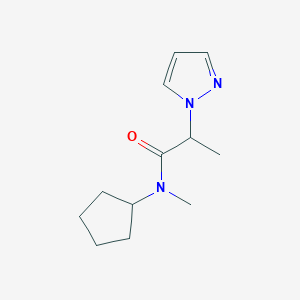
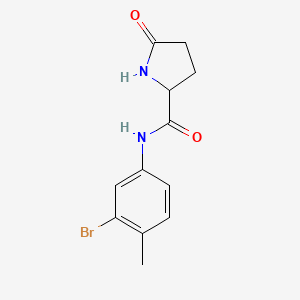


![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)